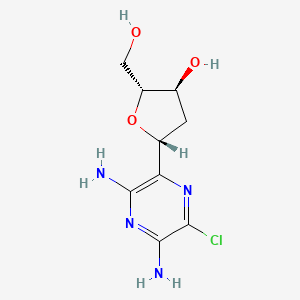

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including structures similar to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine, often involves the condensation of dicarbonyl compounds with aminopyrazine or similar precursors. Mederski et al. (2003) demonstrated the preparation of chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, suggesting a potential pathway for synthesizing related compounds (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).

Molecular Structure Analysis

Barclay et al. (1998) provided insights into the crystal structure of a closely related compound, 2,5-diamino-3,6-dichloropyrazine, highlighting the planarity and hydrogen-bonding patterns that might be relevant for understanding the structure of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).

Chemical Reactions and Properties

Sakthivel et al. (2014) conducted vibrational spectral analysis on a similar pyrazine derivative, providing valuable information on the compound's reactivity and stability. This study could serve as a reference for understanding the chemical behavior of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).

Physical Properties Analysis

The physical properties of pyrazine derivatives are often characterized by their melting points, solubility, and crystal density. Ma et al. (2017) described the synthesis and properties of a high-performance energetic material, which might share some physical properties with the compound , highlighting the importance of crystal density and melting points in assessing material performance (Ma, Lu, Liao, Huang, Liu, Li, & Fan, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies like that by Kalgutkar et al. (2007), which explored the genotoxicity of a novel 5-HT2C receptor agonist, providing insights into the metabolic activation and reactivity of pyrazine derivatives (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, Soliman, & Schildknegt, 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of compounds related to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. Mederski et al. (2003) explored the preparation of pyrido[3,4-b]pyrazines using 2-chloro-3,4-diaminopyridine, demonstrating the potential for creating a variety of derivatives through chemical reactions (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003). Similarly, Walker et al. (1997) achieved the synthesis of novel 2′-deoxy pyrazine C-nucleosides, illustrating the utility of cross-coupling reactions in creating new molecular structures (Walker, Chen, Hinkley, Wise, & Townsend, 1997).

Antiviral and Antitumor Applications

In the field of medicinal chemistry, research has been conducted on the antiviral and antitumor potential of derivatives of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine. For example, the synthesis and biological evaluation of N4-substituted imidazo- and v-triazolo[4,5-d]pyridazine nucleosides by Bussolari et al. (1993) explored their potential in antitumor studies (Bussolari, Ramesh, Stoeckler, Chen, & Panzica, 1993). Additionally, research by Shealy et al. (1984) on the synthesis of carbocyclic analogues of 2′-deoxyribofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines highlighted their activity against herpes simplex virus (Shealy, O'dell, Shannon, & Arnett, 1984).

Propriétés

IUPAC Name |

(2R,3S,5R)-5-(3,5-diamino-6-chloropyrazin-2-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O3/c10-7-9(12)14-8(11)6(13-7)4-1-3(16)5(2-15)17-4/h3-5,15-16H,1-2H2,(H4,11,12,14)/t3-,4+,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJKYPXFZLKMDU-VPENINKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=C(N=C(C(=N2)Cl)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=C(N=C(C(=N2)Cl)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 86324775 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.